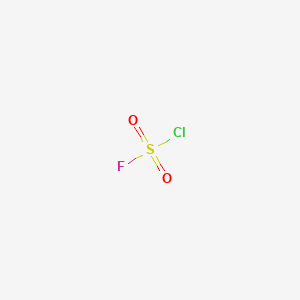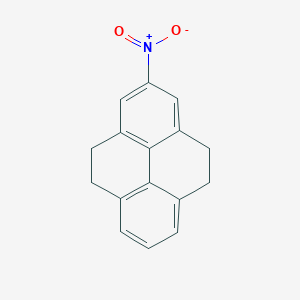
2-Nitro-4,5,9,10-tetrahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4,5,9,10-tetrahydropyrene, also known as NTHP, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. NTHP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
作用机制
The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood. However, it is believed that 2-Nitro-4,5,9,10-tetrahydropyrene can undergo photochemical reactions to form reactive intermediates that can interact with biological molecules such as DNA and proteins. This interaction can lead to the formation of DNA adducts and protein modifications, which can result in cellular damage and dysfunction.
生化和生理效应
2-Nitro-4,5,9,10-tetrahydropyrene has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can induce DNA damage and oxidative stress in cells. In vivo studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can cause liver damage and alter the expression of genes involved in metabolism and inflammation. However, the exact mechanisms and effects of 2-Nitro-4,5,9,10-tetrahydropyrene on biological systems are still under investigation.
实验室实验的优点和局限性
One of the advantages of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its unique chemical properties, which make it a useful tool for studying the interaction between polycyclic aromatic hydrocarbons and biological molecules. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure 2-Nitro-4,5,9,10-tetrahydropyrene. However, one of the limitations of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its potential toxicity, which requires proper handling and disposal procedures.
未来方向
There are several future directions for the study of 2-Nitro-4,5,9,10-tetrahydropyrene. One direction is to further investigate the mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene and its effects on biological systems. Another direction is to develop new applications for 2-Nitro-4,5,9,10-tetrahydropyrene in fields such as material science and environmental science. Additionally, the development of new synthesis methods for 2-Nitro-4,5,9,10-tetrahydropyrene could lead to the production of novel derivatives with unique properties and applications.
Conclusion
In conclusion, 2-Nitro-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene is well-established, and it has been used in various scientific research fields such as material science, organic chemistry, and environmental science. The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood, but it has been shown to have both biochemical and physiological effects. 2-Nitro-4,5,9,10-tetrahydropyrene has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene involves the nitration of 2,3,6,7-tetrahydropyrene with nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization to obtain pure 2-Nitro-4,5,9,10-tetrahydropyrene. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene has been well-established and is widely used in scientific research.
科学研究应用
2-Nitro-4,5,9,10-tetrahydropyrene has been used in various scientific research fields such as material science, organic chemistry, and environmental science. In material science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a precursor for the synthesis of fluorescent dyes and polymers. In organic chemistry, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a building block for the synthesis of complex organic molecules. In environmental science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a model compound for the study of the fate and transport of polycyclic aromatic hydrocarbons in the environment.
属性
CAS 编号 |
10549-22-1 |
|---|---|
产品名称 |
2-Nitro-4,5,9,10-tetrahydropyrene |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-nitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |
InChI 键 |
CMQCIMXGPDHCOA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
规范 SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |
其他 CAS 编号 |
10549-22-1 |
同义词 |
2-NITRO-4,5,9,10-TETRAHYDROPYRENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



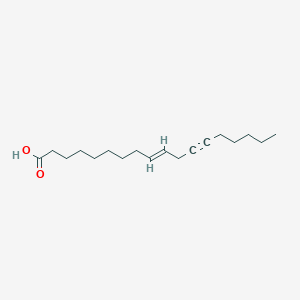
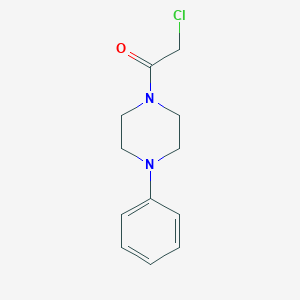
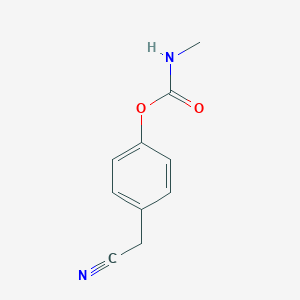
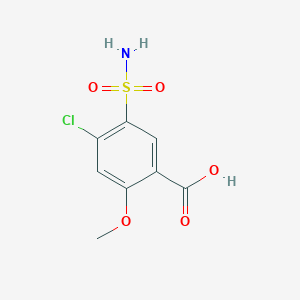
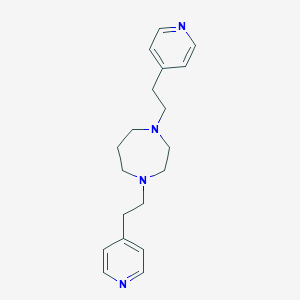
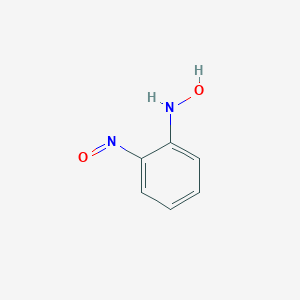
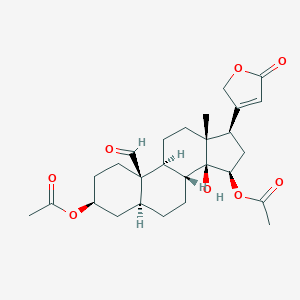
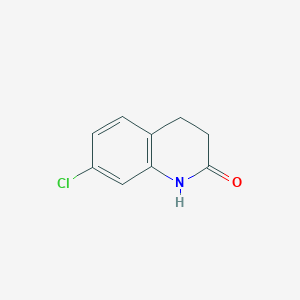
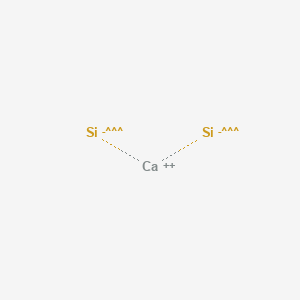
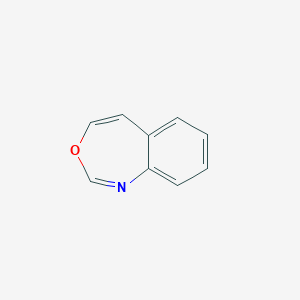

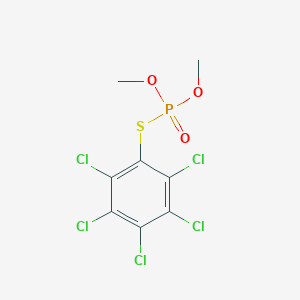
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
